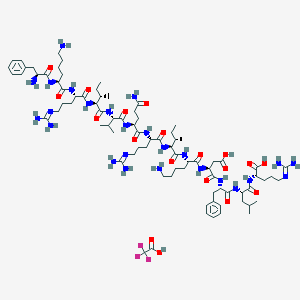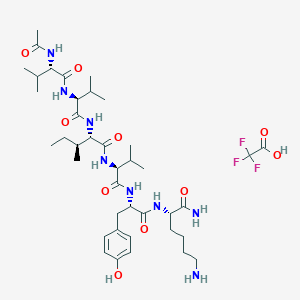
Tau Peptide (307-321) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tau Peptide (307-321) is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay . It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Synthesis Analysis
While specific synthesis details for Tau Peptide (307-321) Trifluoroacetate were not found, it’s worth noting that peptide synthesis services are available from various sources .
Molecular Structure Analysis
The investigation of tau molecular structure covers its primary sequence, local elements of secondary structure, and global fold, and finally, complex formation and aggregation . Tau is defined as an intrinsically disordered protein (IDP) and is present as six isoforms in the human brain .
Chemical Reactions Analysis
Trifluoroacetic acid (TFA) is commonly used in the manufacturing process to release synthesized peptides from solid-phase resins . TFA or acetate is also used during reversed-phase HPLC purification of peptides .
Physical And Chemical Properties Analysis
The this compound salt has a molecular weight of 1705.03 and a chemical formula of C₇₈H₁₃₃N₁₉O₂₃ . It is recommended to be stored at a temperature below -15°C .
Scientific Research Applications
Structure and Aggregation of Tau Peptides
Short peptide sequences within the tau protein, including the region encompassing residues 307-321, are proposed to be core nucleation sites for the formation of amyloid fibrils characteristic of neurofibrillary tangles in Alzheimer's disease. Studies have focused on understanding the structure of these sequences to elucidate the mechanism of fibril formation and identify potential targets for therapeutic intervention (Inouye et al., 2006).
The microtubule-binding domain of the tau protein, including the region around residues 307-321, plays a crucial role in the protein's aggregation process. Research has aimed to dissect the contribution of different segments within this domain to tau's pathological aggregation, offering insights into potential therapeutic targets for Alzheimer's disease and related tauopathies (Tomoo et al., 2005).
Tau Protein Quantification and Biomarker Development
- Efforts have been made to quantify tau protein, including specific sequences like residues 307-321, in human cerebrospinal fluid (CSF) using targeted mass spectrometry. This approach aims to provide insights into tau protein's primary structure heterogeneity and its role as a biomarker for neuronal injury and Alzheimer's disease (Barthélemy et al., 2016).
Impact of Phosphorylation on Tau Peptides
- Phosphorylation plays a significant role in the conformation and pathological aggregation of tau peptides, including those within or adjacent to the 307-321 region. Studies on phosphorylated tau peptides have sought to understand how post-translational modifications affect tau's role in neurodegenerative diseases (Daly et al., 2000).
Novel Models for Tauopathy Research
- Innovative cell models have been developed using peptides derived from tau, including the region around 307-321, to study tauopathy mechanisms. These models aim to replicate tau aggregation and its cytotoxic effects in neurodegenerative diseases, providing a platform for testing potential therapeutic agents (Veloria et al., 2017).
Mechanism of Action
Target of Action
Tau Peptide (307-321) Trifluoroacetate is a polypeptide that can be found by peptide screening
Mode of Action
Peptide screening, a research tool that pools active peptides primarily by immunoassay, can be used for protein interaction and functional analysis . Therefore, it’s plausible that this peptide interacts with its targets, possibly the Tau protein or related proteins, to exert its effects.
Future Directions
Biochemical Analysis
Biochemical Properties
Tau Peptide (307-321) Trifluoroacetate interacts with various biomolecules in biochemical reactions. It is primarily used in protein interaction, functional analysis, and epitope screening
Cellular Effects
It has been shown that Tau protein can induce caspase-1 activation in microglial cells via ‘Toll-like’ 4 (TLR4) receptors and neutral sphingomyelinase . This suggests that this compound may have similar effects.
Molecular Mechanism
It has been suggested that the Tau protein undergoes conformational changes that lead to abnormal aggregation . This process is thought to be influenced by the presence of lipid bilayer membranes .
Temporal Effects in Laboratory Settings
It has been suggested that plasma NTA-tau levels increase across the AD continuum, especially during mid-to-late AD stages .
Dosage Effects in Animal Models
It has been shown that anti-ac-tauK174 treatment mitigates neurobehavioral impairment and reduces tau pathology in PS19 mice .
Metabolic Pathways
It has been suggested that Tau protein can be divided into four distinct portions: the N-terminal domain (NTD), the proline-rich domain (PRD), the microtubule-binding domain (MTBD), and the C-terminal domain (CTD) .
Transport and Distribution
It has been suggested that Tau protein can bind to lipid membranes in a fully expanded conformation at low density, thus inhibiting intermolecular aggregation .
Subcellular Localization
It has been suggested that Tau protein is expressed mainly in neuron axons where it binds tubulin and regulates microtubule stability .
properties
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H133N19O23.C2HF3O2/c1-12-43(10)62(95-64(105)47(82)28-29-57(83)102)75(116)94-60(41(6)7)73(114)88-52(35-45-24-26-46(101)27-25-45)67(108)85-49(21-14-17-31-80)77(118)97-33-19-23-56(97)71(112)93-59(40(4)5)72(113)89-53(36-58(103)104)68(109)87-51(34-39(2)3)66(107)90-54(37-98)69(110)84-48(20-13-16-30-79)65(106)92-61(42(8)9)74(115)96-63(44(11)100)76(117)91-55(38-99)70(111)86-50(78(119)120)22-15-18-32-81;3-2(4,5)1(6)7/h24-27,39-44,47-56,59-63,98-101H,12-23,28-38,79-82H2,1-11H3,(H2,83,102)(H,84,110)(H,85,108)(H,86,111)(H,87,109)(H,88,114)(H,89,113)(H,90,107)(H,91,117)(H,92,106)(H,93,112)(H,94,116)(H,95,105)(H,96,115)(H,103,104)(H,119,120);(H,6,7)/t43-,44+,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,59-,60-,61-,62-,63-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIMDUKDSSNMZSQ-DFMIPEAGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H134F3N19O25 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1819.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














